molecular formula C9H7N3O3 B14498614 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-07-6

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14498614
CAS No.: 62879-07-6
M. Wt: 205.17 g/mol
InChI Key: ZVWZQWPXAFCRGM-UHFFFAOYSA-N
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Description

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a molecular formula of C9H7N3O3. This compound is known for its unique structure, which combines a furan ring with a pyrimidine-2,4-dione moiety through a methyleneamino linkage. The presence of both furan and pyrimidine rings in its structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-aminouracil under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

62879-07-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-(furan-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14)

InChI Key

ZVWZQWPXAFCRGM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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